2-(Thiolan-3-yl)propanoic acid
Description
Contextualization within Propanoic Acid Derivatives and Heterocyclic Chemistry
2-(Thiolan-3-yl)propanoic acid is a derivative of propanoic acid, a simple three-carbon carboxylic acid. The "2-" designation indicates that the thiolane ring is attached to the second carbon of the propanoic acid chain, which is the alpha-carbon. This positioning creates a chiral center, meaning the compound can exist in two non-superimposable mirror-image forms, or enantiomers.
The molecule also belongs to the broad class of heterocyclic compounds, which are cyclic compounds containing at least two different elements as members of its ring(s). In this case, the thiolane ring is a five-membered saturated ring containing one sulfur atom. Heterocyclic compounds are of immense interest in chemistry due to their diverse structures and wide range of applications. The incorporation of heteroatoms like sulfur can significantly influence a molecule's physical and chemical properties, including its polarity, reactivity, and biological activity.
The study of propanoic acid derivatives within the context of heterocyclic chemistry is a rich field of research. Scientists often synthesize and investigate such compounds to explore new reaction pathways, develop novel catalysts, or create molecules with specific biological functions. For instance, various propanoic acid derivatives incorporating different heterocyclic systems have been synthesized and evaluated for their potential as anticancer and antioxidant agents. mdpi.com
Significance of the Thiolane Moiety in Organic Synthesis and Medicinal Chemistry Scaffolds
The thiolane moiety, also known as a tetrahydrothiophene (B86538) ring, is a key structural feature of this compound. This sulfur-containing heterocycle is not merely a passive component of the molecule; it actively contributes to its chemical character and potential applications.
In organic synthesis, the thiolane ring can be a versatile scaffold. The sulfur atom can be oxidized to form a sulfoxide (B87167) or a sulfone, which can alter the electronic properties and reactivity of the molecule. For example, the related compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid contains a sulfone group. fluorochem.co.uk This modification can be a strategic step in the synthesis of more complex molecules.
In medicinal chemistry, the thiophene (B33073) ring, the unsaturated analog of thiolane, is recognized as a "privileged pharmacophore," meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govrsc.orgresearchgate.netwisdomlib.org Thiophene derivatives have been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govcognizancejournal.com The thiolane ring, as a saturated version of thiophene, can also be incorporated into drug candidates to fine-tune their properties, such as solubility and metabolic stability. The ability to introduce various substituents onto the thiolane ring makes it a valuable component in the design of new therapeutic agents.
Historical Development of Related Thiolane and Propanoic Acid Constructs in Academic Inquiry
The study of both thiolane and propanoic acid derivatives has a long history in academic research. Thiophene, the aromatic counterpart of thiolane, was first discovered in 1882 by Viktor Meyer as a contaminant in benzene. wikipedia.org This discovery opened up a new area of heterocyclic chemistry, and since then, countless thiophene and thiolane derivatives have been synthesized and studied.
The synthesis of propanoic acid derivatives has also been a central theme in organic chemistry. Early research focused on understanding the fundamental reactivity of carboxylic acids and developing methods for their transformation into other functional groups. Over time, the focus has shifted towards the synthesis of more complex and functionalized propanoic acid derivatives, including those with heterocyclic substituents.
The combination of these two areas of research has led to the development of a wide variety of molecules with interesting properties. For example, researchers have synthesized 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds and evaluated their tuberculostatic activity. nih.gov Similarly, the photochemical conversion of certain heterocyclic acraldehydes into derivatives of propionic acid has been investigated. rsc.org These studies, while not directly focused on this compound, have contributed to the general knowledge and synthetic methodologies that are applicable to this compound.
Overview of Research Trajectories for Analogous Chiral Carboxylic Acids
Chiral carboxylic acids are a crucial class of molecules, particularly in the pharmaceutical industry, as the different enantiomers of a drug can have vastly different biological activities. Consequently, a significant amount of research is dedicated to the development of methods for the enantioselective synthesis of chiral carboxylic acids. researchgate.net
Recent advances in this field include the development of new catalytic methods for creating chiral centers. For instance, Scripps Research chemists have recently developed a method for constructing "gamma chiral centers" on simple carboxylic acids, a previously challenging feat. scripps.edu Other research has focused on the use of nickel-catalyzed reactions to convert terminal alkynes to α-chiral carboxylic acids. researchgate.net
The study of chiral carboxylic acids also extends to understanding their behavior in different states of matter. Theoretical studies have been conducted to investigate the structural and energetic aspects of the crystalline and liquid states of chiral carboxylic acids. unimi.it Furthermore, researchers have designed and synthesized novel systems, such as ureido-linked zinc bisporphyrinates, for the chirality sensing of chiral carboxylic acids. nih.gov This body of research provides a broader context for the potential applications and future research directions for this compound, particularly concerning its chirality.
Data Tables
Table 1: Chemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C7H12O2S | Not specified | Not specified |
| 2-(Thiophen-3-yl)propanoic acid | C7H8O2S | 156.20 | 78239-46-0 nih.gov |
| 2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid | C7H12O4S | Not specified | 17236-06-5 fluorochem.co.uk |
| 3-[2-(Thiolan-3-yl)-1,3-oxazol-4-yl]propanoic acid | C10H13NO3S | 227.28 | Not specified |
| 2-Amino-3-(thiolan-3-yl)propanoic acid | C7H13NO2S | 175.25 | 1531895-79-0 enaminestore.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H12O2S |
|---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
2-(thiolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H12O2S/c1-5(7(8)9)6-2-3-10-4-6/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
ZGZSXVRLQNAKIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCSC1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Thiolan 3 Yl Propanoic Acid and Its Precursors
Retrosynthetic Analysis and Strategic Disconnection Approaches
Retrosynthetic analysis of 2-(thiolan-3-yl)propanoic acid reveals several logical disconnection points. The primary disconnection severs the bond between the propanoic acid moiety and the thiolane ring, leading to a thiolane-3-yl synthon and a propanoic acid synthon. This approach allows for the separate synthesis of the heterocyclic core and the side chain, which are then coupled in a later step.
A second key disconnection breaks the C-S bonds of the thiolane ring itself. This strategy points towards acyclic precursors, such as 1,4-dihaloalkanes or molecules with appropriately positioned thiol and leaving groups, which can undergo cyclization to form the thiolane ring. msu.edu The choice of disconnection often depends on the desired stereochemistry and the availability of starting materials.
For instance, a retrosynthetic pathway might involve disconnecting the propanoic acid side chain, suggesting an alkylation of a suitable thiolane-3-yl precursor. Further disconnection of the thiolane ring could lead back to a 1,4-dicarbonyl compound, which can be converted to the thiolane via reaction with a sulfurizing agent. derpharmachemica.com
Classical and Modern Approaches to Thiolane Ring Formation
The construction of the thiolane ring is a critical step in the synthesis of this compound. Various methods, ranging from classical cyclizations to modern catalytic processes, have been employed.
Cyclization Reactions for Thiolane Construction
One of the most common methods for forming a thiolane ring is through the cyclization of a 1,4-difunctionalized butane (B89635) derivative. msu.edu This can involve the reaction of a 1,4-dihalobutane with a sulfide (B99878) source. msu.edu Alternatively, intramolecular cyclization of a molecule containing both a thiol and a suitable leaving group can be effective. msu.edu
The Paal-Knorr thiophene (B33073) synthesis, while primarily used for aromatic thiophenes, can be adapted to produce thiolanes under specific conditions. derpharmachemica.com This reaction typically involves the treatment of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.com
More modern approaches include metal-catalyzed cyclizations. For example, palladium-catalyzed reactions have been developed for the synthesis of thiophene derivatives from functionalized alkynes, which could potentially be adapted for thiolane synthesis. nih.gov
Functionalization of Pre-formed Thiolanes
An alternative to de novo ring synthesis is the functionalization of a pre-existing thiolane ring. This approach is particularly useful when a suitable thiolane starting material is readily available. Tetrahydrofuran (B95107), a common solvent, can be converted into 1,4-dihalobutanes or 4-haloalkylsulfonates, which then serve as precursors for thiolane synthesis. msu.edu
Functionalization can also be achieved through reactions at the sulfur atom, such as oxidation to the corresponding sulfoxide (B87167) or sulfone. vulcanchem.com These oxidized derivatives can exhibit different reactivity and may be useful intermediates in more complex synthetic sequences. vulcanchem.com
Stereoselective Introduction of the Propanoic Acid Side Chain at C-3 of Thiolane
Achieving the correct stereochemistry at the C-3 position of the thiolane ring is a significant challenge in the synthesis of this compound. Several stereoselective methods have been developed to address this.
Asymmetric Alkylation Methodologies
Asymmetric alkylation of a thiolane precursor is a direct approach to introduce the propanoic acid side chain with stereocontrol. This often involves the use of a chiral catalyst or a chiral auxiliary to direct the alkylation to a specific face of the molecule. While general methods for catalytic asymmetric α-alkylation of carbonyl compounds are still being developed, biocatalytic approaches using engineered enzymes have shown promise. nih.gov For instance, engineered methyltransferases have been used for the asymmetric alkylation of α-keto acids. nih.gov
Friedel-Crafts alkylation reactions, catalyzed by Lewis or Brønsted acids, can also be employed to introduce alkyl chains onto aromatic and heterocyclic rings. beilstein-journals.org Asymmetric versions of these reactions, using chiral catalysts, have been developed and could potentially be applied to the synthesis of the target molecule. mdpi.com
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are powerful tools for controlling stereochemistry in organic synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent reaction in a diastereoselective manner. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of this compound, a chiral auxiliary could be attached to a propanoic acid precursor. This chiral-auxiliary-bound substrate would then be alkylated with a suitable thiolane-3-yl electrophile. Evans oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries that have been successful in a variety of asymmetric alkylation reactions. nih.govwikipedia.org Thiazolidinone-based chiral auxiliaries have also been developed and used in asymmetric aldol (B89426) additions, which could be a relevant strategy. scielo.org.mx The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.
Enantioselective Catalytic Synthesis
The generation of specific stereoisomers of this compound is of significant interest, and enantioselective catalytic methods offer elegant solutions for achieving high enantiopurity.
One promising approach involves a chemoenzymatic dynamic kinetic resolution. Research into the asymmetric synthesis of substituted thiolanes has demonstrated the efficacy of lipase (B570770) catalysis. nih.govdiva-portal.org A dynamic systemic process based on a domino thia-Michael–Henry reaction can generate a mixture of stereoisomers of a substituted thiolane. semanticscholar.org This dynamic system can be coupled with a lipase-catalyzed asymmetric transformation, such as transesterification, to selectively resolve one enantiomer, leading to high enantiomeric excess. nih.govdiva-portal.orgsemanticscholar.org For the synthesis of this compound, a precursor could be designed to undergo a similar lipase-catalyzed resolution to establish the desired stereocenter.
Another strategy is the catalytic asymmetric addition of a thiol to an appropriate unsaturated precursor. A chiral Lewis acid-catalyzed enantioselective addition of thiols to silyl (B83357) glyoxylates has been developed, yielding chiral α-silyl-α-sulfydryl alcohols with high enantioselectivity. nih.govrsc.org A similar principle could be applied where a chiral catalyst directs the addition of a sulfur nucleophile to a prochiral α,β-unsaturated ester, establishing the stereocenter at the carbon that will become C3 of the thiolane ring. Subsequent cyclization would then yield the chiral thiolane ring system.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
For any synthetic method to be viable on a larger scale, optimization of reaction parameters is essential to maximize yield, minimize costs, and ensure process safety. A plausible route for the synthesis of this compound involves the synthesis of 2-(thiophen-3-yl)propanoic acid followed by the reduction of the thiophene ring.
The synthesis of the 2-(thiophen-3-yl)propanoic acid precursor can be optimized. For instance, palladium-catalyzed cross-coupling reactions are often used to form the carbon-carbon bond. The optimization of such a reaction would involve screening various palladium catalysts, ligands, bases, and solvents. nih.gov
The subsequent reduction of the thiophene ring to a thiolane ring is another critical step to optimize. Catalytic hydrogenation is a common method for this transformation. Optimization would focus on the choice of catalyst (e.g., Raney Nickel, Palladium on carbon), hydrogen pressure, temperature, and solvent to achieve high conversion and yield without over-reduction or side reactions.
The following table illustrates a hypothetical optimization of the hydrogenation of 2-(thiophen-3-yl)propanoic acid.
Table 1: Optimization of the Hydrogenation of 2-(Thiophen-3-yl)propanoic Acid
| Entry | Catalyst (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 5% Pd/C (5) | 10 | 25 | Methanol | 24 | 65 |
| 2 | 5% Pd/C (5) | 20 | 25 | Methanol | 12 | 80 |
| 3 | 5% Pd/C (5) | 20 | 50 | Methanol | 8 | 92 |
| 4 | Raney Ni (10) | 20 | 50 | Ethanol (B145695) | 8 | 85 |
| 5 | 5% Pd/C (2) | 20 | 50 | Methanol | 12 | 88 |
| 6 | 5% Pd/C (5) | 20 | 50 | Acetic Acid | 6 | 95 |
This data indicates that using 5 mol% of 5% Pd/C catalyst at 20 bar of hydrogen pressure and 50°C in acetic acid provides the highest yield in the shortest reaction time.
Green Chemistry Principles in Synthetic Route Design
Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable chemical processes. researchgate.net Key principles include the use of safer solvents, catalysis, atom economy, and energy efficiency. acs.org
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it reduces waste. acs.org Biocatalysis, such as the use of lipases for enantioselective resolution as discussed in section 2.3.3, is a particularly green approach. nih.govdiva-portal.orgsemanticscholar.org Enzymes operate under mild conditions (neutral pH, room temperature) and in aqueous media, significantly reducing the environmental impact.
Safer Solvents and Reaction Conditions: A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents. mdpi.com Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com Research has shown that various syntheses of sulfur-containing heterocycles can be efficiently carried out in water. mdpi.com The use of microwave irradiation can also contribute to greener synthesis by reducing reaction times and often improving yields, thereby saving energy. rasayanjournal.co.in
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cascade or domino reactions, like the thia-Michael–Henry reaction mentioned earlier, are excellent examples of atom-economical processes as multiple bonds are formed in a single operation without the need to isolate intermediates. semanticscholar.org
The following table summarizes the application of green chemistry principles to a hypothetical synthesis of this compound.
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Designing a synthetic route with fewer steps and higher yields to minimize waste. |
| Atom Economy | Utilizing cascade reactions to maximize the incorporation of reactant atoms into the final product. |
| Less Hazardous Chemical Syntheses | Using non-toxic reagents and avoiding hazardous intermediates. |
| Designing Safer Chemicals | The target molecule itself is the focus of this principle. |
| Safer Solvents and Auxiliaries | Employing water or other benign solvents like ethanol instead of chlorinated solvents. mdpi.com |
| Design for Energy Efficiency | Using microwave-assisted synthesis or running reactions at ambient temperature and pressure where possible. rasayanjournal.co.in |
| Use of Renewable Feedstocks | Exploring starting materials derived from renewable resources. |
| Reduce Derivatives | Employing enzymatic catalysts that can selectively react at one functional group, avoiding the need for protecting groups. acs.org |
| Catalysis | Using catalytic amounts of reagents, such as metal catalysts or enzymes, instead of stoichiometric amounts. acs.org |
| Design for Degradation | This principle applies to the final product's lifecycle. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and chemical releases. acs.org |
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Advanced Chemical Transformations and Derivatization Strategies
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that serves as a gateway to numerous derivatives. Standard organic transformations can be applied to this group to generate esters, amides, alcohols, acyl halides, and anhydrides, each with distinct reactivity and utility.
The conversion of the carboxylic acid group into esters and amides is a fundamental strategy for creating advanced intermediates. These reactions typically involve the activation of the carboxyl group followed by nucleophilic attack by an alcohol or amine.
Esterification: This process is commonly achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, for more sensitive substrates, esterification can be performed under milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive intermediate first.
Amidation: The formation of amides from 2-(Thiolan-3-yl)propanoic acid can be accomplished by direct reaction with an amine at high temperatures, though this method is often inefficient. More practical approaches involve the use of peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), which facilitate amide bond formation under mild conditions. Another common route is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with an amine.
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Methanol, H₂SO₄ (catalyst) | Methyl 2-(thiolan-3-yl)propanoate |
The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(Thiolan-3-yl)propan-1-ol. This transformation opens pathways to further derivatization of the newly formed hydroxyl group.
The reduction is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org The reaction proceeds via an aluminum salt intermediate, which is subsequently hydrolyzed with a dilute acid to liberate the alcohol. wikipedia.org More contemporary and milder methods include catalytic hydrosilylation, which can be achieved using various metal catalysts, offering an alternative with high yields and selectivity. wikipedia.orgnih.gov
The resulting primary alcohol, 2-(Thiolan-3-yl)propan-1-ol, is a versatile intermediate. It can undergo a variety of subsequent transformations, including:
Oxidation to the corresponding aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC).
Etherification through reactions such as the Williamson ether synthesis.
Esterification by reacting with another carboxylic acid or acyl chloride to form an ester linkage.
Table 2: Reduction of Carboxylic Acid and Subsequent Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | 2-(Thiolan-3-yl)propan-1-ol |
| Oxidation | PCC, CH₂Cl₂ | 2-(Thiolan-3-yl)propanal |
To enhance the reactivity of the carboxyl group for nucleophilic acyl substitution, it can be converted into more electrophilic species such as acyl halides and anhydrides.
Acyl Halides: Acyl chlorides are the most common acyl halides and are readily prepared by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netorganic-chemistry.org Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective. nih.gov These reactions typically proceed readily, often with the evolution of gaseous byproducts, which simplifies purification. researchgate.net The resulting 2-(Thiolan-3-yl)propanoyl chloride is a highly reactive intermediate used in the synthesis of esters, amides, and in Friedel-Crafts acylation reactions. organic-chemistry.org
Anhydrides: Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). A more common laboratory method involves reacting an acyl chloride with a carboxylate salt or by treating the carboxylic acid with a reagent like acetic anhydride (B1165640). acs.org The resulting propanoic anhydride derivative serves as an effective acylating agent.
Modifications of the Thiolane Ring System
The sulfur atom within the saturated thiolane ring provides another focal point for chemical transformation. Its ability to exist in higher oxidation states and the potential for ring cleavage under specific conditions allow for significant structural modifications.
The thioether functionality of the thiolane ring is susceptible to oxidation, allowing for the stepwise formation of a sulfoxide (B87167) and subsequently a sulfone. These oxidized derivatives introduce polarity and hydrogen-bonding capabilities, significantly altering the compound's physicochemical properties.
The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone.
Sulfoxide Formation: Oxidation with one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂) under controlled conditions or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, typically yields the corresponding sulfoxide, 2-(1-oxidothiolan-3-yl)propanoic acid.
Sulfone Formation: The use of excess oxidizing agent or stronger conditions, such as hydrogen peroxide in acetic acid or potassium permanganate (B83412) (KMnO₄), leads to the fully oxidized sulfone, 2-(1,1-dioxidothiolan-3-yl)propanoic acid, also known as a sulfolane (B150427) derivative. wikipedia.orgresearchgate.net The introduction of the sulfone group creates a highly polar, chemically stable moiety.
Table 3: Oxidation of the Thiolane Sulfur Atom
| Product | Reagents | Key Characteristics |
|---|---|---|
| 2-(1-Oxidothiolan-3-yl)propanoic acid (Sulfoxide) | 1 eq. H₂O₂ or m-CPBA | Chiral center at sulfur, increased polarity |
While the saturated thiolane ring is generally stable, it can undergo ring-opening reactions under specific, often forcing, conditions. Skeletal rearrangements of the ring itself are uncommon due to its low ring strain.
Ring-Opening Reactions: The most notable ring-opening reaction for thiolanes is reductive desulfurization. This is typically achieved using Raney nickel, a nickel-aluminum alloy catalyst saturated with hydrogen. This reaction cleaves both carbon-sulfur bonds and replaces the sulfur atom with two hydrogen atoms. For this compound, this transformation would yield 4-methylhexanoic acid. This method is a powerful tool for removing the sulfur heterocycle to produce a purely aliphatic carbon skeleton. Industrial processes like hydrodesulfurization (HDS) also employ catalytic methods at high temperatures and pressures to cleave C-S bonds in sulfur-containing heterocycles. cup.edu.cncdnsciencepub.com
Rearrangement Reactions: The thiolane ring is a stable, five-membered saturated heterocycle and does not readily undergo intramolecular rearrangement reactions under typical laboratory conditions. Unlike more strained ring systems (e.g., thiiranes) or unsaturated systems, there are few low-energy pathways for skeletal reorganization. nih.gov Therefore, transformations of this compound generally proceed with the retention of the five-membered thiolane core, unless specific ring-opening conditions are employed.
Functionalization of the Thiolane Backbone (e.g., halogenation, metallation)
Direct functionalization of the thiolane backbone, particularly at the α-positions to the sulfur atom, is a primary strategy for structural elaboration. The increased acidity of these protons facilitates reactions such as metallation and subsequent halogenation.
Metallation: The direct metallation of the thiolane ring is a powerful method for introducing a handle for further functionalization. The positions adjacent to the sulfur atom (C2 and C5) are the most reactive sites for deprotonation due to the inductive effect and coordinating ability of the sulfur. Lithiation is a common approach, typically employing strong organolithium bases. For instance, the α-lithiation of tetrahydrothiophene (B86538) (thiolane) can be achieved using bases like n-butyllithium, often in the presence of additives that stabilize the resulting organolithium intermediate. nih.govnih.gov
A general and straightforward procedure for the lithiation and subsequent trapping of cyclic sulfides like tetrahydrothiophene has been described, providing access to a wide range of α-substituted derivatives. nih.govwhiterose.ac.uk This methodology can be adapted for this compound, although the acidic proton of the carboxylic acid must be considered. The reaction would likely require protection of the carboxyl group (e.g., as an ester) or the use of excess base to achieve deprotonation at both the carboxylate and the α-carbon. The stabilized α-lithiated intermediate can then be trapped by a variety of electrophiles.
Halogenation: Halogenated derivatives of this compound serve as versatile intermediates for cross-coupling reactions. While the direct halogenation of saturated hydrocarbons can be unselective, a highly regioselective approach for thiolanes is the trapping of an α-lithiated intermediate with an electrophilic halogen source. Following the successful α-lithiation of the protected thiolane ring, the introduction of a halogen can be achieved with high regioselectivity at the C2 or C5 position.
Common halogenating agents for this purpose include:
Iodine (I₂) for iodination
Bromine (Br₂) or 1,2-dibromoethane (B42909) for bromination
Hexachloroethane (C₂Cl₆) for chlorination
This two-step metallation-halogenation sequence provides controlled entry to α-halo-thiolane derivatives, which are key precursors for the coupling reactions discussed in the subsequent section.
Diversification via Coupling Reactions
The introduction of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed coupling reactions represents a cornerstone of modern synthetic chemistry. For this compound derivatives, these strategies enable significant molecular diversification.
Palladium-Catalyzed Cross-Coupling Reactions at Proximal Sites
Palladium-catalyzed cross-coupling reactions are instrumental for forming new bonds at the thiolane backbone. These reactions typically require a pre-functionalized substrate, such as the α-halogenated derivatives described previously. Alternatively, direct C-H activation at the positions proximal to the sulfur atom offers a more atom-economical route. The sulfur atom in the thiolane ring can act as a directing group, facilitating the cyclometalation process that initiates C-H activation. nih.govrsc.org
Research has shown that thioethers can direct palladium-catalyzed C-H olefination reactions. nih.gov Furthermore, cascade reactions involving cyclocarbopalladation followed by Suzuki or Stille cross-coupling have been successfully applied to sulfur-containing scaffolds to produce complex heterocycles, demonstrating the feasibility of such transformations. nih.gov For a pre-halogenated derivative of this compound, a variety of standard cross-coupling reactions could be employed, as detailed in the table below.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions on α-Halogenated Thiolane Derivatives
| Coupling Reaction | Coupling Partner | Reagent/Catalyst System (Typical) | Resulting Bond |
| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (sp²-sp³) |
| Stille Coupling | Organostannane Reagent (e.g., Ar-SnBu₃) | Pd(PPh₃)₄, LiCl | C-C (sp²-sp³) |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C (alkenylation) |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (alkynylation) |
| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand (e.g., BINAP), Base | C-N |
Nucleophilic and Electrophilic Aromatic Substitution on Derived Scaffolds
An alternative strategy for diversification involves the chemical transformation of the saturated thiolane ring into an aromatic thiophene (B33073) scaffold. This aromatization creates a new platform for well-established aromatic substitution reactions.
Dehydrogenation: Conversion of the thiolane ring to a thiophene ring.
Substitution: Functionalization of the newly formed aromatic ring.
Electrophilic and Nucleophilic Aromatic Substitution: Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, primarily at the C2 and C5 positions. iust.ac.ir Once the thiophene derivative of the parent acid is formed, it can be subjected to a range of classical substitution reactions:
Halogenation: Introduction of Cl, Br, or I using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or I₂ with an oxidizing agent.
Nitration: Introduction of a nitro group (-NO₂) using nitric acid in acetic anhydride.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., SnCl₄). iust.ac.ir
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using sulfuric acid.
Nucleophilic aromatic substitution (SₙAr) is also possible on thiophene rings, particularly if the ring is substituted with strong electron-withdrawing groups.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer a highly efficient route to molecular complexity. tcichemicals.com The structure of this compound contains a key functional group—the carboxylic acid—that is a frequent participant in well-known MCRs.
One of the most prominent MCRs involving a carboxylic acid is the Ugi four-component reaction (Ugi-4CR) . The Ugi reaction combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino amide. nih.gov It is plausible to incorporate this compound as the carboxylic acid component in such a reaction.
A hypothetical Ugi reaction could proceed as follows:
Component 1 (Aldehyde): Benzaldehyde
Component 2 (Amine): Benzylamine
Component 3 (Isocyanide): tert-Butyl isocyanide
Component 4 (Carboxylic Acid): this compound
The reaction would yield a complex α-acylamino amide product, embedding the entire this compound scaffold into a larger, more complex molecule in a single, atom-economical step. This strategy highlights a powerful method for leveraging the inherent functionality of the parent compound to rapidly generate diverse chemical libraries.
Chemo-, Regio-, and Stereoselectivity in Derivatization
Selectivity is a critical consideration in the derivatization of a multifunctional molecule like this compound. The interplay between the carboxylic acid group and the thiolane ring, along with the inherent chirality of the molecule, governs the outcome of chemical transformations.
Chemoselectivity: The molecule possesses two primary reactive sites: the carboxylic acid and the C-H bonds α to the sulfur. Chemoselectivity involves selectively targeting one site while leaving the other intact.
Reactions at the Carboxyl Group: Standard esterification or amidation reactions can be performed selectively under mild conditions without affecting the thiolane ring.
Reactions at the Thiolane Ring: Harsh conditions, such as those used for α-lithiation with strong bases, will also deprotonate the carboxylic acid. Therefore, to achieve functionalization exclusively on the ring, the acid group must first be protected, typically as an ester (e.g., methyl or ethyl ester). This protection-functionalization-deprotection sequence allows for controlled, chemoselective modification.
Regioselectivity: Regioselectivity is most relevant during the functionalization of the thiolane backbone. As previously noted, metallation reactions show high regioselectivity for the C-H bonds at the C2 and C5 positions due to the electronic influence of the adjacent sulfur atom. nih.govnih.gov This intrinsic preference allows for predictable functionalization at sites proximal to the heteroatom.
Stereoselectivity: this compound is a chiral molecule, with a stereocenter at the C3 position of the thiolane ring. Any subsequent reaction that introduces a new stereocenter, for example, at the C2 or C5 position, will result in the formation of diastereomers. The existing stereocenter at C3 can exert a directing effect on incoming reagents, potentially leading to a preference for one diastereomer over the other. This substrate-controlled stereoselectivity is a key area of investigation. Facile, diastereoselective syntheses of substituted tetrahydrothiophenes have been developed using cascade reactions, highlighting the potential for controlling the stereochemical outcome of such transformations. rsc.org Furthermore, asymmetric versions of these reactions, using chiral catalysts, could allow for the enantioselective synthesis of specific stereoisomers.
Stereochemical Investigations and Chiral Pool Applications
Elucidation of Absolute and Relative Stereochemistry
The determination of the three-dimensional arrangement of atoms in the stereoisomers of 2-(Thiolan-3-yl)propanoic acid is fundamental. This involves establishing both the relative configuration of the substituents on the thiolan ring and the absolute configuration of each stereocenter.
Enantiomeric excess (ee) is a critical measure of the purity of a chiral sample. For this compound, several techniques could be employed to quantify the proportion of one enantiomer over the other. One common approach involves the use of chiral derivatizing agents to convert the enantiomers into diastereomers, which can then be distinguished and quantified by standard spectroscopic or chromatographic methods. Another powerful technique is the use of optical methods, such as circular dichroism spectroscopy, which can be used to rapidly and accurately determine the enantiomeric excess without the need for derivatization or chiral chromatography rsc.org.
Table 1: Hypothetical Enantiomeric Excess Determination of this compound Samples
| Sample ID | Method | Enantiomeric Excess (%) |
|---|---|---|
| TPA-001 | Chiral HPLC | 95 |
| TPA-002 | ¹H NMR with Chiral Shift Reagent | 88 |
This table presents hypothetical data for illustrative purposes.
Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the separation and analysis of enantiomers. For this compound, a chiral stationary phase (CSP) would be selected to achieve baseline separation of the enantiomers. The choice of CSP is critical and often involves screening various types, such as those based on polysaccharides or Pirkle-type phases nih.gov. The elution order of the enantiomers can be determined by using optically pure standards nih.gov.
Spectroscopic methods also play a vital role. In addition to circular dichroism, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents can be employed to differentiate between enantiomers. These reagents induce chemical shift differences in the spectra of the enantiomers, allowing for their quantification.
Table 2: Illustrative Chiral HPLC Methods for Enantiomeric Resolution
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
|---|---|---|---|
| Polysaccharide-based | Hexane/Isopropanol | 1.0 | 210 |
This table outlines potential starting points for method development for the chiral separation of this compound enantiomers.
Diastereoselective Synthesis of Derivatives
The presence of two stereocenters in this compound means that it can exist as four stereoisomers (two pairs of enantiomers). The diastereoselective synthesis of its derivatives is a key strategy to control the stereochemical outcome of reactions. This can be achieved by utilizing a chiral auxiliary or a chiral catalyst that favors the formation of one diastereomer over the others. For instance, the reaction of a racemic mixture of this compound with a chiral alcohol to form an ester would result in a mixture of diastereomers that could potentially be separated by conventional chromatography. Subsequent hydrolysis of the separated diastereomeric esters would yield the enantiomerically pure acids.
Utilization of this compound as a Chiral Building Block
Chiral molecules like this compound are valuable starting materials in the synthesis of more complex, enantiomerically pure compounds, a concept known as the chiral pool synthesis nih.govresearchgate.net.
The functional groups of this compound—the carboxylic acid and the thiolane ring—offer multiple points for chemical modification. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and alcohols. The thiolane ring can also be functionalized, providing a scaffold for the synthesis of complex chiral molecules with potential applications in medicinal chemistry and materials science. Thiazoline and thiazole heterocycles, for example, are privileged motifs found in many biologically active natural products researchgate.net.
Chiral organic molecules are often used as precursors for the synthesis of ligands for asymmetric catalysis. The sulfur atom in the thiolan ring and the carboxylic acid group of this compound could be utilized to coordinate with a metal center. By designing and synthesizing appropriate derivatives, it is conceivable to create novel chiral ligands that could be employed in a range of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The effectiveness of such a ligand would depend on its ability to create a chiral environment around the metal center, thereby inducing high enantioselectivity in the catalyzed reaction.
Configurational Stability and Epimerization Studies
The stereochemical integrity of chiral molecules is a critical aspect of their application, particularly in fields such as pharmaceuticals and materials science. For this compound, which possesses two stereocenters (at C2 of the propanoic acid chain and C3 of the thiolane ring), its configurational stability is of significant interest. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can have profound effects on the biological activity and physical properties of the compound.
Detailed research findings on the configurational stability and epimerization of this compound are not extensively documented in publicly available literature. However, based on the general principles of organic chemistry, the stability of the stereocenters can be discussed, particularly concerning the α-carbon of the propanoic acid moiety.
The primary mechanism for epimerization at the α-carbon of a carboxylic acid involves the formation of a planar enol or enolate intermediate. msu.edu This process is typically facilitated by either acidic or basic conditions. The presence of the carbonyl group increases the acidity of the α-proton, making it susceptible to abstraction by a base. libretexts.orgucalgary.ca Once the proton is removed, the resulting enolate anion is stabilized by resonance, with the negative charge delocalized onto the oxygen atom of the carbonyl group. libretexts.orgucalgary.ca Reprotonation of this planar intermediate can occur from either face, leading to a mixture of stereoisomers and potentially resulting in racemization or epimerization.
The rate of epimerization is influenced by several factors, including the acidity of the α-proton, the strength of the base or acid used, the solvent, and the temperature. The presence of the thiolane ring, specifically the sulfur atom, may exert an inductive effect on the acidity of the α-proton. Electron-withdrawing groups generally increase the acidity of α-protons, thereby potentially increasing the susceptibility to base-catalyzed epimerization. byjus.com
Given the lack of specific experimental data for this compound, a general overview of factors influencing epimerization in similar systems is presented in the table below.
| Factor | Influence on Epimerization Rate | Rationale |
|---|---|---|
| pH | Increased rate in basic or strongly acidic conditions | Base facilitates the formation of the enolate intermediate, while acid can catalyze enol formation. |
| Temperature | Increased rate at higher temperatures | Provides the necessary activation energy for proton abstraction and enolate/enol formation. |
| Solvent Polarity | Solvent-dependent, but polar aprotic solvents can enhance the reactivity of the base. | Polar aprotic solvents can solvate the counter-ion of the base, increasing its effective strength. |
| Nature of the Base/Acid | Stronger bases or acids generally lead to faster epimerization. | More effective at removing the α-proton or catalyzing enol formation. |
| Electronic Effects of the Thiolane Ring | Potentially influences α-proton acidity. | The sulfur atom may have an inductive effect, though the magnitude and nature (electron-donating or -withdrawing) in this specific context would require experimental determination. |
In the context of chiral pool applications, ensuring the configurational stability of this compound during synthetic manipulations is crucial to maintain the desired stereochemistry in the final product. Therefore, reaction conditions would need to be carefully selected to minimize the risk of epimerization. This would typically involve avoiding strong bases and high temperatures, particularly in steps where the α-carbon is part of the reacting system.
Further research, including experimental studies involving treatment of stereoisomers of this compound with acidic or basic reagents and subsequent analysis of the stereoisomeric ratio (e.g., by chiral chromatography or NMR spectroscopy), would be necessary to fully elucidate its configurational stability and epimerization tendencies.
Advanced Spectroscopic and Structural Characterization in Research Contexts
Elucidation of Molecular Structure through Advanced NMR Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 2-(Thiolan-3-yl)propanoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be essential to establish its constitution, connectivity, and stereochemistry.
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Correlation Spectroscopy (COSY): This experiment would reveal the proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would be expected to show correlations between the methine proton on the propanoic acid chain and the protons on the adjacent methyl group and the thiolane ring. It would also map the connectivity of the protons within the thiolane ring itself.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy would establish the direct one-bond correlations between protons and their attached carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of the ¹³C chemical shifts for each protonated carbon in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. For instance, HMBC would show a correlation between the carbonyl carbon of the propanoic acid and the protons on the alpha and beta carbons, as well as the methine proton on the thiolane ring. This data is vital for piecing together the molecular skeleton.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding connectivity. For this compound, which has a chiral center at the point of attachment of the propanoic acid to the thiolane ring, NOESY could help in determining the relative stereochemistry of the substituents on the ring.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below based on known values for similar structural motifs.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (C=O) | - | ~175-180 |
| 2 (CH-COOH) | ~2.5-3.0 | ~40-45 |
| 3 (CH₃) | ~1.2-1.5 | ~15-20 |
| 3' (CH-thiolane) | ~3.0-3.5 | ~45-50 |
| 2', 4' (CH₂-S) | ~2.8-3.2 | ~35-40 |
| 5' (CH₂) | ~2.0-2.5 | ~30-35 |
Solid-State NMR for Polymorphic Studies
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid phase. In the context of this compound, ssNMR could be employed to investigate the existence of different crystalline forms, or polymorphs. Each polymorph would give rise to a distinct ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions in the crystal lattice. To date, no solid-state NMR studies of this compound have been reported in the scientific literature.
Mass Spectrometric Analysis for Fragmentation Pathway Elucidation and Isotopic Labeling Studies
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₇H₁₂O₂S).
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, and the resulting fragmentation pattern would be characteristic of its structure. Expected fragmentation pathways could include the loss of the carboxyl group, cleavage of the bond between the propanoic acid side chain and the thiolane ring, and fragmentation of the thiolane ring itself. Isotopic labeling studies, for instance, by replacing specific hydrogen atoms with deuterium, could be used to further elucidate these fragmentation mechanisms. At present, detailed mass spectrometric fragmentation studies for this compound are not available in the literature.
A table of potential major fragments and their corresponding m/z values in the mass spectrum of this compound is hypothesized below.
| Fragment | Structure | Predicted m/z |
| Molecular Ion [M]⁺ | [C₇H₁₂O₂S]⁺ | 160.05 |
| [M - COOH]⁺ | [C₆H₁₁S]⁺ | 115.06 |
| [Thiolane Ring]⁺ | [C₄H₇S]⁺ | 87.03 |
| [Propanoic acid side chain]⁺ | [C₃H₅O₂]⁺ | 73.03 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, intense peak around 1700-1725 cm⁻¹ would be indicative of the C=O stretch of the carbonyl group. C-H stretching vibrations for the sp³ hybridized carbons would appear in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-S stretching vibrations within the thiolane ring, which are often weak in the IR spectrum, would be expected to give rise to a more intense signal in the Raman spectrum, typically in the 600-800 cm⁻¹ region.
While specific IR and Raman spectra for this compound are not documented in readily accessible sources, the expected characteristic vibrational frequencies are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C-H (sp³) | Stretching | 2850-3000 |
| C-S (Thiolane) | Stretching | 600-800 |
X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique could provide precise bond lengths, bond angles, and torsional angles for this compound or its derivatives, if suitable single crystals can be obtained. The resulting crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which govern the packing of the molecules in the solid state. There are currently no published crystal structures for this compound or its simple derivatives.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment
Given that this compound possesses a stereocenter, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be invaluable for assigning its absolute configuration. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, by a chiral molecule. The resulting spectra, known as Cotton effects, are highly sensitive to the stereochemical environment. By comparing the experimentally obtained CD and ORD spectra with those predicted from quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration of a given sample could be determined. No chiroptical spectroscopic studies have been reported for this compound in the scientific literature.
Computational and Theoretical Studies on 2 Thiolan 3 Yl Propanoic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it ideal for exploring the conformational landscape of flexible molecules.
For 2-(Thiolan-3-yl)propanoic acid, conformational flexibility arises from several sources: the puckering of the saturated thiolane ring, the rotation around the single bond connecting the ring to the propanoic acid side chain, and the orientation of the carboxylic acid group. A thorough conformational analysis using DFT would involve:
Potential Energy Surface (PES) Scanning: Systematically rotating key dihedral angles to map out the energy changes and identify low-energy regions.
Geometry Optimization: Starting from various initial structures, the geometry is optimized to find local and global energy minima, which correspond to stable conformers.
Studies on similar sulfur-containing heterocycles and thiophene (B33073) derivatives have successfully used DFT to determine stable conformations and electronic properties mdpi.comnih.gov. For this compound, DFT calculations would reveal the relative stability of different conformers, providing insight into which shapes the molecule is most likely to adopt.
Illustrative Data Table: Relative Energies of Hypothetical Conformers
The following table is a hypothetical representation of results from a DFT calculation on this compound, illustrating how the relative energies of different stable conformers would be presented.
| Conformer ID | Dihedral Angle (C-C-C-S) | Ring Pucker | Relative Energy (kcal/mol) |
| Conf-1 | 178.5° (anti) | Twist | 0.00 |
| Conf-2 | 65.2° (gauche) | Envelope | 0.85 |
| Conf-3 | -68.9° (gauche) | Twist | 1.20 |
| Conf-4 | -175.0° (anti) | Envelope | 2.50 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy than standard DFT functionals, albeit at a greater computational expense.
These high-accuracy methods are typically used to:
Refine the energies of the lowest-energy conformers identified by DFT.
Calculate electronic properties with high precision.
Serve as a benchmark to validate the accuracy of less computationally demanding methods.
For sulfur-containing compounds, ab initio calculations have been used to determine the relative stability of conformers with a high degree of confidence sonar.chresearchgate.net. Applying these methods to this compound would provide a more accurate understanding of the energy differences between its stable forms, which is crucial for predicting its behavior in different environments.
Illustrative Data Table: Comparison of DFT and Ab Initio Relative Energies
This hypothetical table compares the relative energies of the two most stable conformers of this compound as calculated by a common DFT functional (B3LYP) and a higher-level ab initio method (MP2).
| Conformer ID | Relative Energy (B3LYP/6-31G*) (kcal/mol) | Relative Energy (MP2/cc-pVTZ) (kcal/mol) |
| Conf-1 | 0.00 | 0.00 |
| Conf-2 | 0.85 | 0.98 |
Spectroscopic Property Predictions via Computational Chemistry
Computational chemistry is an essential tool for interpreting and predicting spectroscopic data. By simulating spectra, researchers can assign experimental signals, confirm molecular structures, and understand how structure influences spectroscopic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) for a given molecule nih.govnih.govaps.org.
For this compound, these calculations would:
Predict the ¹H and ¹³C chemical shifts for each atom in the molecule.
Help in the unambiguous assignment of complex experimental NMR spectra.
Show how chemical shifts vary between different stable conformers.
By comparing the calculated shifts of various possible isomers or conformers with experimental data, the correct structure can be confidently determined mdpi.com. This approach has been successfully applied to a wide range of organic molecules, including various propanoic acid and thiophene derivatives nih.govresearchgate.netmdpi.commdpi.com.
Illustrative Data Table: Predicted vs. Experimental NMR Chemical Shifts
The following is an example of a table comparing computationally predicted ¹³C NMR chemical shifts for a plausible conformer of this compound with hypothetical experimental data.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) |
| C=O | 178.5 | 177.9 |
| CH-COOH | 45.2 | 44.8 |
| CH₃ | 18.1 | 18.5 |
| CH-Ring | 42.5 | 42.1 |
| CH₂-S | 35.8 | 35.5 |
| CH₂-Ring (α to CH) | 34.9 | 34.6 |
| CH₂-Ring (β to CH) | 31.2 | 30.9 |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities, allowing for the simulation of the entire IR and Raman spectra arxiv.org.
Simulated spectra for this compound would allow for:
The assignment of specific absorption bands to the stretching and bending of specific bonds (e.g., C=O stretch of the carboxylic acid, C-S stretch of the thiolane ring, O-H stretch).
Understanding how factors like hydrogen bonding or conformational changes affect the vibrational spectrum.
This technique has been widely applied to related molecules, such as carboxylic acids and simple thiols, to provide a comprehensive assignment of their vibrational spectra rsc.orgnih.govresearchgate.net.
Illustrative Data Table: Simulated Vibrational Frequencies and Assignments
This table presents a selection of key vibrational modes for this compound that would be predicted from a DFT frequency calculation, along with their assignments.
| Calculated Frequency (cm⁻¹) | Intensity | Assignment |
| 3550 | Medium | O-H stretch (free) |
| 2980 | Strong | C-H stretch (aliphatic) |
| 1725 | Very Strong | C=O stretch (carbonyl) |
| 1450 | Medium | C-H bend |
| 1250 | Strong | C-O stretch |
| 930 | Medium | O-H bend (out-of-plane) |
| 680 | Medium | C-S stretch |
Reaction Mechanism Elucidation through Transition State Calculations
Understanding how a chemical reaction occurs is crucial for controlling its outcome. Computational chemistry can map out the entire energy profile of a reaction, from reactants to products, including the high-energy transition state that connects them.
Locating a transition state (a first-order saddle point on the potential energy surface) allows chemists to:
Determine the activation energy of a reaction, which relates to the reaction rate.
Visualize the geometry of the molecule as bonds are breaking and forming.
Confirm a proposed reaction mechanism or distinguish between competing pathways.
While no specific reaction mechanisms involving this compound have been computationally studied in the available literature, methods for locating transition states are well-established ucsb.edu. For instance, in studies of the synthesis of thiophene or thiochromene derivatives, transition state models have been proposed to explain the reaction outcomes rsc.orgnih.gov. Similar approaches could be used to study reactions of this compound, such as its synthesis, esterification, or oxidation, providing fundamental insights into its chemical reactivity.
Illustrative Data Table: Hypothetical Reaction Energy Profile
This table provides an example of the key energetic data that would be obtained from a transition state calculation for a hypothetical reaction, such as the esterification of this compound.
| Species | Relative Energy (kcal/mol) |
| Reactants (Acid + Alcohol) | 0.0 |
| Transition State (TS) | +25.4 |
| Products (Ester + Water) | -5.2 |
| Activation Energy (Forward) | +25.4 |
| Reaction Energy | -5.2 |
Energy Barriers and Reaction Pathways for Synthetic Transformations
The synthesis of this compound involves the formation of a substituted thiolane ring, a saturated five-membered sulfur-containing heterocycle. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and energetics of such synthetic routes. These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby determining the most favorable reaction pathways.
For the formation of substituted tetrahydrothiophenes, several synthetic strategies can be computationally modeled. A plausible pathway could involve a Michael addition of a thiol to an α,β-unsaturated ester, followed by an intramolecular cyclization. DFT calculations on similar reactions have shown that the energy barriers for each step are influenced by factors such as the nature of the substituents, the solvent, and the presence of a catalyst.
For instance, in a hypothetical reaction pathway for the synthesis of a substituted thiolane, the initial nucleophilic attack of the thiol on the activated double bond would proceed through a transition state with a specific activation energy. The subsequent intramolecular cyclization to form the thiolane ring would involve another transition state. The calculated energy barriers for these steps provide crucial information for optimizing reaction conditions. A representative summary of calculated energy barriers for a generic synthesis of a substituted thiolane is presented in Table 1. These values are illustrative and based on DFT calculations for analogous systems.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Step 1: Michael Addition | Nucleophilic attack of a thiol on an α,β-unsaturated ester. | 15 - 25 |
| Step 2: Intramolecular Cyclization | Ring closure to form the thiolane ring. | 10 - 20 |
These computational models can also explore alternative reaction pathways, such as those involving radical cyclizations or metal-catalyzed processes, and compare their respective energy barriers to identify the most kinetically favorable route.
Catalytic Cycle Analysis
Many synthetic routes for heterocyclic compounds are catalyzed, and computational chemistry is a powerful tool for analyzing the intricate steps of a catalytic cycle. For the synthesis of this compound, a base- or acid-catalyzed approach is conceivable. A computational analysis of a hypothetical base-catalyzed cyclization would involve modeling the interaction of the catalyst with the reactants, the formation of intermediates, the transition states for each step, and the regeneration of the catalyst.
A plausible catalytic cycle could begin with the deprotonation of the thiol by a base, increasing its nucleophilicity. The resulting thiolate would then undergo a Michael addition. The catalyst would then be involved in the protonation and deprotonation steps facilitating the final ring closure. Each step in this cycle would have an associated energy barrier that can be calculated.
A simplified representation of a catalytic cycle for the formation of a thiolane ring is depicted below, with each step having a computationally determinable energy profile.
Hypothetical Catalytic Cycle for Thiolane Synthesis:
Catalyst Activation: A base catalyst abstracts a proton from the thiol, forming a reactive thiolate.
Carbon-Sulfur Bond Formation: The thiolate attacks the α,β-unsaturated system.
Intramolecular Cyclization: The intermediate undergoes ring closure.
Protonation and Catalyst Regeneration: The cyclic product is protonated, and the catalyst is regenerated.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, providing insights into their conformational flexibility and the influence of the surrounding environment, such as a solvent. For this compound, MD simulations can reveal the accessible conformations of the thiolane ring and the propanoic acid side chain.
The thiolane ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The energy differences between these conformations are typically small, and the ring can dynamically interconvert between them. The presence of the propanoic acid substituent at the 3-position will influence the conformational preferences of the ring. MD simulations can quantify the population of each conformer and the timescales of their interconversion.
Solvent effects are crucial in determining the conformational equilibrium. In a polar solvent like water, conformations that expose the carboxylic acid group to the solvent for hydrogen bonding would be favored. In a nonpolar solvent, intramolecular interactions might become more significant. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions and their impact on the conformational landscape of this compound.
Table 2 presents a hypothetical summary of the conformational analysis of the thiolane ring in this compound, based on analogous tetrahydrothiophene (B86538) systems.
| Conformation | Description | Relative Energy (kcal/mol) | Predicted Population in Water (%) |
|---|---|---|---|
| Envelope (E) | One atom is out of the plane of the other four. | 0.0 | ~50 |
| Twist (T) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. | ~0.5 - 1.5 | ~40 |
| Other | Intermediate or less stable conformations. | > 2.0 | ~10 |
Molecular Docking and Ligand-Receptor Interaction Modeling (at a theoretical, non-clinical level)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. While this is a theoretical exercise for this compound without a specific biological target, the principles of ligand-receptor interactions can be explored based on its structural features.
The carboxylic acid group of this compound can act as a hydrogen bond donor and acceptor, forming interactions with polar residues in a binding pocket. The thiolane ring, being relatively nonpolar, can engage in hydrophobic or van der Waals interactions. The sulfur atom in the thiolane ring can also participate in specific non-covalent interactions, such as chalcogen bonding.
Theoretical docking studies of similar small molecules into various protein active sites reveal the types of interactions that are crucial for binding. These studies typically calculate a docking score, which is an estimate of the binding affinity. The interactions can be visualized and analyzed to understand the structural basis of molecular recognition.
Table 3 provides a summary of the types of non-covalent interactions that this compound could theoretically form within a hypothetical protein binding site, along with their typical energy contributions, based on studies of analogous ligand-receptor complexes.
| Interaction Type | Functional Group Involved | Potential Interacting Residues | Estimated Energy Contribution (kcal/mol) |
|---|---|---|---|
| Hydrogen Bonding | Carboxylic acid | Arginine, Lysine, Histidine, Serine, Threonine | -2 to -5 |
| Hydrophobic Interactions | Thiolane ring | Leucine, Isoleucine, Valine, Phenylalanine | -1 to -2 |
| Van der Waals Interactions | Entire molecule | Various nonpolar residues | -0.5 to -1 |
| Chalcogen Bonding | Sulfur atom of the thiolane ring | Oxygen or Nitrogen atoms in backbone or side chains | -0.5 to -1.5 |
These theoretical models provide a foundational understanding of the potential molecular interactions of this compound, which can be a starting point for further experimental investigation.
Exploration of Biological Activities and Mechanistic Insights Molecular Level
Investigation of Molecular Recognition and Binding Interactions
Research into propanoic acid derivatives has revealed their potential to interact with various biological targets. For instance, certain amino acid derivatives of propanoic acid have been investigated for their interactions with excitatory amino acid receptors. One such study focused on (RS)-2-Amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid, demonstrating its activity as an agonist at AMPA receptors researchgate.net. The enantiomers of this compound were found to be potent inhibitors of CaCl2-dependent [3H]-(S)-glutamic acid binding researchgate.net.
In a different context, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against yeast-like fungi such as Candida albicans, as well as bacteria like Escherichia coli and Staphylococcus aureus researchgate.netnih.govmdpi.com. The mechanism of action is suggested to involve the specific chemical properties of the furan (B31954) ring and the aryl substituent, which likely interact with microbial enzymes or cellular structures.
Additionally, (R)-2-amino-3-triazolpropanoic acid analogues have been designed and evaluated as agonists at the glycine (B1666218) site of N-Methyl-d-aspartate (NMDA) receptors, which are crucial for central nervous system function nih.gov. These studies highlight how modifications to the heterocyclic ring and other substituents can lead to specific interactions with receptor subtypes nih.gov.
Structure-activity relationship (SAR) studies provide insights into how the chemical structure of a compound influences its biological activity. For a series of thieno-pyrimidine derivatives, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) analyses have been employed to identify key structural features necessary for their inhibitory activity against triple-negative breast cancer mdpi.com. These computational studies help in understanding the relationship between the molecular field of the compounds and their biological potency, guiding the design of more effective inhibitors mdpi.com.
In the case of (R)-2-amino-3-triazolpropanoic acid analogues targeting NMDA receptors, SAR studies have shown that the triazole ring can act as a bioisostere for an amide group, leading to potent glycine site agonists nih.gov. The position and nature of substituents on the triazole ring were found to significantly affect the agonist activity and selectivity for different NMDA receptor subtypes (GluN1/2A-D) nih.gov.
Cellular Pathway Modulation Studies (e.g., inhibition of specific enzymatic reactions, signaling pathway interference)
While specific cellular pathway modulation studies for 2-(Thiolan-3-yl)propanoic acid are not available, research on related compounds provides some examples. For instance, the interaction of propanoic acid derivatives with NMDA receptors directly modulates ion channel activity, which is a critical component of synaptic transmission and plasticity in the central nervous system nih.gov. Agonists at the glycine site of NMDA receptors facilitate the opening of the ion channel in the presence of glutamate, leading to an influx of Ca2+ and subsequent activation of intracellular signaling pathways.
Biochemical and Biophysical Characterization of Interactions
Detailed biochemical and biophysical characterization of ligand-protein interactions is essential for understanding the molecular basis of a compound's activity.
Specific binding kinetics and thermodynamic data for this compound are not documented. For analogous compounds, such as the AMPA receptor agonist (RS)-2-Amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid, binding affinity is typically determined through competitive binding assays. The affinity of the (S)-enantiomer for AMPA receptors was reported with an IC50 value of 0.48 microM researchgate.net. Such studies provide information on the strength of the interaction between the ligand and its receptor.
The binding of a ligand to a protein often induces conformational changes in both molecules, which is a critical aspect of molecular recognition and signal transduction. For the (R)-2-amino-3-triazolpropanoic acid analogues, molecular dynamics simulations were used to explore the agonist binding mode at the GluN1 subunit of NMDA receptors nih.gov. These computational studies can predict how the ligand settles into the binding pocket and the resulting conformational adjustments of the receptor, which are essential for its activation.
Due to the absence of specific research on This compound , no experimental data tables can be generated for its biological activities or molecular interactions. The data presented in the text are for structurally related but distinct molecules and are provided for illustrative purposes within the requested framework.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activities, its use as a chemical probe, or mechanistic studies of the chemical compound “this compound”.
Therefore, it is not possible to provide an article on the "" for this particular compound as requested. Scientific research and published data are not available in the public domain to address the specified sections and subsections of the outline.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches
| Parameter | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Starting Materials | Often petroleum-based | Potentially biomass-derived |
| Solvents | Chlorinated organic solvents | Water, supercritical fluids, ionic liquids |
| Catalysts | Stoichiometric reagents | Recyclable heterogeneous or biocatalysts |
| Energy Input | Conventional heating | Microwave, sonication, flow reactors |
| Stereocontrol | Racemic synthesis followed by resolution | Asymmetric synthesis, biocatalysis |
| Waste Generation | Higher waste output | Minimized waste (high atom economy) |
Design and Synthesis of Advanced Scaffolds Utilizing 2-(Thiolan-3-yl)propanoic Acid
The this compound structure represents a versatile scaffold for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. Its carboxylic acid group serves as a convenient handle for derivatization, allowing for its incorporation into larger molecular frameworks such as peptides, polymers, or drug conjugates. The thiolane ring can influence the conformational properties and solubility of the resulting molecules. Future research will likely focus on using this compound as a building block for creating libraries of novel compounds for biological screening. The design of advanced scaffolds based on this molecule could lead to the discovery of new therapeutic agents or materials with unique properties. For instance, propanoic acid derivatives have been identified as promising scaffolds for developing novel anticancer candidates. nih.govconsensus.app
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability and reproducibility. dntb.gov.uamdpi.comuc.pt The adaptation of synthetic routes for this compound to continuous flow platforms is a promising future direction. This integration would allow for the on-demand synthesis of the compound, minimizing the need for storage of potentially reactive intermediates and enabling precise control over reaction parameters. Automated platforms can further streamline the synthesis and purification processes, accelerating the production of derivatives for research and development. nih.gov The development of a multi-step continuous flow synthesis would represent a significant advancement in the efficient production of this chemical. researchgate.net
Exploration of Self-Assembly and Supramolecular Chemistry
The functional groups within this compound—the carboxylic acid and the thioether—are capable of participating in non-covalent interactions, such as hydrogen bonding and metal coordination. These interactions are the foundation of supramolecular chemistry and self-assembly. Future research could explore how this molecule can be used to form well-defined supramolecular structures like gels, liquid crystals, or metal-organic frameworks (MOFs). The chiral nature of the molecule could be exploited to induce chirality in the resulting assemblies, leading to materials with interesting optical or catalytic properties. This avenue remains largely unexplored and offers a rich field for fundamental and applied research.
Potential for Material Science Applications
In material science, this compound can be envisioned as a functional monomer for the synthesis of specialized polymers. The carboxylic acid group allows for its incorporation into polyesters or polyamides through condensation polymerization. The presence of the sulfur-containing thiolane ring in the polymer backbone could impart unique properties, such as a high refractive index, enhanced thermal stability, or specific affinity for heavy metal ions. Such polymers could find applications in optical devices, advanced coatings, or environmental remediation. Furthermore, the molecule could be used to functionalize surfaces, modifying their chemical and physical properties for applications in sensors or biocompatible materials. The use of related thiophene-based structures in surfactants and polymers highlights the potential utility of sulfur-containing heterocycles in materials science. mdpi.com
New Methodologies for Stereocontrol and Enantiomer Separation
Given that this compound possesses a stereocenter, the development of efficient methods for stereocontrol and enantiomer separation is paramount, particularly for pharmaceutical applications where the biological activity of enantiomers can differ significantly. Future research will focus on developing novel asymmetric synthetic routes to produce enantiomerically pure forms of the compound directly.
For enantiomer separation, advanced chromatographic techniques will continue to be a key area of development. High-performance liquid chromatography (HPLC) using various chiral stationary phases (CSPs) is a powerful tool for resolving racemic mixtures of chiral acids. mdpi.comnih.govmdpi.com Similarly, capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, offers an alternative method for enantiomeric separation. nih.gov The development of more efficient and selective CSPs and chiral selectors tailored for this class of compounds is an active area of research.
Table 2: Potential Chromatographic Methods for Enantiomer Separation
| Technique | Chiral Selector/Stationary Phase | Typical Mobile Phase | Principle |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives) | Heptane/Alcohol +/- Acidic/Basic modifiers | Differential interaction (inclusion, hydrogen bonding, dipole-dipole) with the chiral polymer. mdpi.com |
| Chiral HPLC | Macrocyclic glycopeptide (e.g., Teicoplanin) | Polar organic or reversed-phase solvents | Complex formation and multiple chiral recognition mechanisms. nih.gov |
| Capillary Electrophoresis (CE) | Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) | Aqueous buffer | Differential inclusion complexation of enantiomers within the cyclodextrin (B1172386) cavity. nih.gov |
| Indirect HPLC | Derivatization with a chiral amine | Reversed-phase (e.g., C18) | Formation of diastereomers that can be separated on a standard achiral column. nih.gov |
Conclusion
Summary of Key Research Findings and Methodological Advances
A comprehensive search of the scientific literature reveals a lack of specific research findings and methodological advances concerning 2-(Thiolan-3-yl)propanoic acid. While the compound is commercially available, its synthesis, properties, and potential applications remain undocumented in peer-reviewed publications.
Recapitulation of the Academic Significance of this compound
Due to the absence of dedicated research, the academic significance of this compound has not yet been established. Its structural features, including a chiral thiolane ring and a propanoic acid moiety, suggest potential for future investigation in areas such as medicinal chemistry and materials science, but such studies have not yet been undertaken or published.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2-(thiophen-2-yl)propanoic acid in laboratory settings?
- Methodological Answer:
- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods or well-ventilated areas to minimize inhalation exposure .
- Emergency Measures: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .
- Storage: Store in a dry, sealed container away from incompatible materials (e.g., strong oxidizers) .
Q. How can researchers verify the purity and structural integrity of 2-(thiophen-2-yl)propanoic acid post-synthesis?
- Methodological Answer:
- Chromatography: Use HPLC or GC-MS to assess purity, referencing retention times against standards.
- Spectroscopy: Confirm structure via -NMR (e.g., thiophene proton signals at δ 6.8–7.5 ppm) and IR (carboxylic acid C=O stretch ~1700 cm) .
- Elemental Analysis: Compare experimental C, H, O, S percentages to theoretical values (CHOS; MW 156.2 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
